molecular formula C6H6FNO2S B034697 n-Fluorobenzenesulfonamide CAS No. 145490-75-1

n-Fluorobenzenesulfonamide

Cat. No.: B034697
CAS No.: 145490-75-1
M. Wt: 175.18 g/mol
InChI Key: CJYQZTZSYREQBD-UHFFFAOYSA-N
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Description

n-Fluorobenzenesulfonamide is a versatile and widely used reagent in organic synthesis. It is particularly known for its role as an electrophilic fluorinating agent. This compound is a stable, crystalline solid that is highly soluble and easy to handle. Its unique properties make it an essential tool in various chemical transformations, especially in the fields of medicinal chemistry, materials science, and agrochemicals.

Mechanism of Action

N-Fluorobenzenesulfonimide fluorinates aromatics, enolates, azaenolates, and carbanions in high yield. It is used for diastereoselective fluorination of Li enolates of chiral carboximides, for directed fluorination of ortho-lithiated aromatics, and for a review of electrophilic N-F fluorinating agents .

Safety and Hazards

N-Fluorobenzenesulfonimide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds utilizing N-Fluorobenzenesulfonimide have been reported . These developments suggest that N-Fluorobenzenesulfonimide will continue to be a useful and versatile reagent in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Fluorobenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine gas. The process involves the oxidative addition of palladium (0) to the nitrogen-fluorine bond of this compound, forming an intermediate complex. This intermediate then undergoes further transformations to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of safer and more stable fluorinating agents compared to molecular fluorine. These agents include N-fluoropyridinium salts, which offer better handling and selectivity .

Chemical Reactions Analysis

Types of Reactions: n-Fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into aromatic and aliphatic compounds.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

n-Fluorobenzenesulfonamide is unique among fluorinating agents due to its stability, ease of handling, and selectivity. Similar compounds include:

Properties

IUPAC Name

N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQZTZSYREQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572114
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145490-75-1
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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